Cefatrizine Propylene Glycol: A Technical Guide on its Mechanism of Action Against Gram-Positive Bacteria
Cefatrizine Propylene Glycol: A Technical Guide on its Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the mechanism of action of cefatrizine (B1668820), a first-generation cephalosporin, against Gram-positive bacteria. It explores the core biochemical interactions, the role of its propylene (B89431) glycol formulation, and the standard methodologies used to quantify its antibacterial efficacy.
Core Mechanism: Inhibition of Peptidoglycan Synthesis
Cefatrizine exerts its bactericidal effect by disrupting the final and critical stages of peptidoglycan synthesis, an essential component that provides structural integrity to the bacterial cell wall.[1][2] The thick peptidoglycan layer of Gram-positive bacteria makes them particularly reliant on this macromolecule for survival.[1]
The primary targets of cefatrizine, like all β-lactam antibiotics, are the penicillin-binding proteins (PBPs).[2][3] These are enzymes, specifically transpeptidases, that catalyze the final step of peptidoglycan biosynthesis: the creation of peptide cross-links between adjacent glycan chains.[1][4] This cross-linking process forms a strong, mesh-like structure that encases the bacterial cell.[1]
Cefatrizine's mechanism is centered on the following key steps:
-
Structural Mimicry : The β-lactam ring within cefatrizine's structure mimics the D-Ala-D-Ala moiety, which is the natural substrate for PBPs.[1]
-
PBP Binding : This structural similarity allows cefatrizine to bind to the active site of PBPs.[1][5]
-
Enzyme Inactivation : Upon binding, a stable, covalent acyl-enzyme intermediate is formed, effectively inactivating the PBP.[1] This prevents the enzyme from performing its transpeptidation function.[1][2]
-
Cell Wall Disruption : The inhibition of multiple PBP types disrupts the balance of cell wall synthesis, weakening the peptidoglycan layer.[1][2]
-
Cell Lysis : The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterium, leading to cell lysis and death.[1][2][3]
The Role of Propylene Glycol
Cefatrizine is often formulated with propylene glycol, which serves as a crucial excipient.[5][6] Propylene glycol acts as a solvent and stabilizer, enhancing the drug's solubility and bioavailability.[5][7] This improved formulation ensures that cefatrizine can be delivered effectively to the site of infection, achieving the necessary therapeutic concentrations to exert its bactericidal action.[5][7]
In Vitro Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a key metric for assessing efficacy.[8] While comprehensive recent data for cefatrizine is limited, historical studies demonstrate its activity against a range of Gram-positive cocci.[1] One study noted that while effective, cefatrizine was less active against Gram-positive bacteria compared to other cephalosporins like cephalothin (B1668815) and cefazolin.[9]
The table below presents representative MIC data for common Gram-positive pathogens against various cephalosporins to provide context, based on established clinical breakpoints.
| Bacterial Strain | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Breakpoint (Susceptible) |
| Staphylococcus aureus (MSSA) | Cephalothin | 0.25 | 0.5 | ≤2 |
| Staphylococcus aureus (MSSA) | Cefazolin | 0.25 | 0.5 | ≤2[10] |
| Streptococcus pneumoniae | Penicillin (oral) | ≤0.06 | 0.5 | ≤0.06[11] |
| Streptococcus pneumoniae | Ceftriaxone (B1232239) (non-meningitis) | 0.03 | 0.25 | ≤1[12] |
| Streptococcus pneumoniae | Cefotaxime (non-meningitis) | 0.06 | 0.5 | ≤1[12] |
Note: Data is representative and sourced from various studies and clinical guidelines. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Direct and recent MIC data for Cefatrizine is not widely available in the cited literature.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the MIC by challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.[8]
Materials:
-
Cefatrizine propylene glycol stock solution
-
Mueller-Hinton Broth (MHB)[8]
-
Sterile 96-well microtiter plates[8]
-
Bacterial strains for testing (e.g., S. aureus ATCC 29213)[8]
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard[8]
-
Incubator (35°C ± 2°C)
Methodology:
-
Preparation of Antibiotic Dilutions : Prepare a series of twofold dilutions of cefatrizine in MHB in a 96-well plate. The concentration range should span the expected MIC.[8]
-
Inoculum Preparation : Select 3-5 isolated colonies from a fresh (18-24 hour) culture plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][13]
-
Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate containing the cefatrizine dilutions. Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).[8][14]
-
Incubation : Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[13]
-
Reading Results : The MIC is determined as the lowest concentration of cefatrizine that completely inhibits visible bacterial growth.[8][14]
Protocol 2: Competitive Penicillin-Binding Protein (PBP) Affinity Assay
This assay determines the binding affinity of an unlabeled antibiotic by measuring its ability to compete with a fluorescently labeled probe for binding to PBPs.[15]
Materials:
-
Cefatrizine propylene glycol
-
Bacterial cell culture (e.g., S. aureus)
-
Lysis buffer
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Methodology:
-
Preparation of Cell Lysates/Membranes : Grow the bacterial strain to mid-log phase and harvest the cells. Prepare cell lysates or isolated cell membrane fractions containing the PBPs.
-
Competitive Binding : Incubate the prepared PBP samples with varying concentrations of unlabeled cefatrizine for a set period to allow for binding.[15]
-
Fluorescent Labeling : Add a fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to the samples. This probe will bind to any PBPs not already occupied by cefatrizine.[15][16]
-
SDS-PAGE Separation : Stop the reaction and separate the proteins in the samples by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Fluorescence Detection : Visualize the labeled PBPs using an in-gel fluorescence scanner. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the amount of cefatrizine bound to it.[16]
-
Data Analysis : Quantify the fluorescence intensity of each PBP band. The concentration of cefatrizine that reduces the fluorescent signal by 50% (IC₅₀) can be calculated to determine its binding affinity for specific PBPs.[18]
Conclusion
The mechanism of action of cefatrizine propylene glycol against Gram-positive bacteria is a well-defined process characteristic of β-lactam antibiotics.[3] Its bactericidal activity stems from the irreversible inhibition of penicillin-binding proteins, which disrupts the synthesis of the essential peptidoglycan cell wall, leading to cell death.[1][2] The propylene glycol component enhances the drug's formulation, ensuring effective delivery.[5][7] While specific, recent quantitative binding and susceptibility data for cefatrizine are not abundant in current literature, the foundational principles and the experimental protocols to determine its efficacy are robust and standardized within the field of microbiology.[19]
References
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- 8. benchchem.com [benchchem.com]
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- 10. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. Re-evaluation of penicillin and ceftriaxone MIC results to predict susceptibility to the oral cephalosporin, cefpodoxime, in Streptococcus pneumoniae clinical isolates from the United States according to CLSI guidelines (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. researchgate.net [researchgate.net]
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- 16. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
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